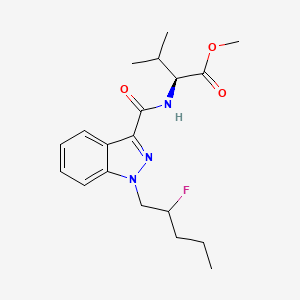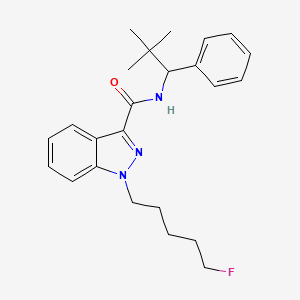![molecular formula C10H12N2O4 B10779667 d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)
d-[(n-Hydroxyamino)carbonyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of d-[(n-Hydroxyamino)carbonyl]phenylalanine typically involves the reaction of phenylalanine derivatives with hydroxylamine under controlled conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure the selective formation of the desired product . The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of bioreactors for enzyme-catalyzed reactions or chemical synthesis in batch or continuous flow reactors . The purification of the compound is typically achieved through techniques such as crystallization, chromatography, or distillation.
化学反応の分析
Types of Reactions: d-[(n-Hydroxyamino)carbonyl]phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxylamine and phenylalanine moieties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxylamine group to a nitroso or nitro group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: In chemistry, d-[(n-Hydroxyamino)carbonyl]phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, this compound is studied for its interactions with enzymes and proteins. It serves as a model compound for understanding enzyme inhibition and substrate specificity .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes involved in disease pathways, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its industrial significance .
作用機序
The mechanism of action of d-[(n-Hydroxyamino)carbonyl]phenylalanine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of enzymes, inhibiting their catalytic activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition . The hydroxylamine group plays a crucial role in these interactions, forming hydrogen bonds and coordinating with metal ions in the enzyme’s active site .
類似化合物との比較
L-[(n-Hydroxyamino)carbonyl]phenylalanine: This is the enantiomer of d-[(n-Hydroxyamino)carbonyl]phenylalanine and exhibits different binding affinities and inhibitory effects on enzymes.
N-carbamoyl-alpha amino acids: These compounds share structural similarities with this compound and are used in similar biochemical applications.
Phenylpropanoic acids: These compounds have a similar phenylalanine backbone and are involved in various metabolic pathways.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Its ability to selectively inhibit certain enzymes makes it a valuable tool in biochemical research and drug development .
特性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
(2R)-2-(hydroxycarbamoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)8(11-10(15)12-16)6-7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,13,14)(H2,11,12,15)/t8-/m1/s1 |
InChIキー |
IOFPEOPOAMOMBE-MRVPVSSYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)NO |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


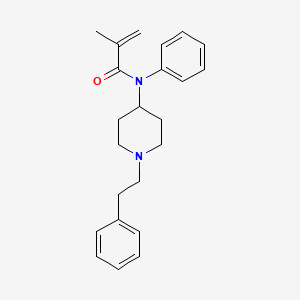
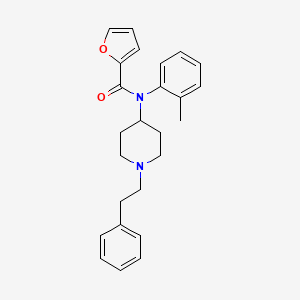
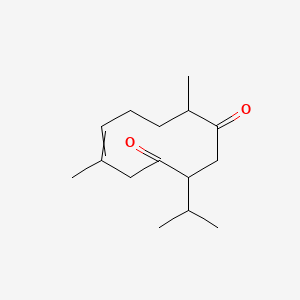
![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)
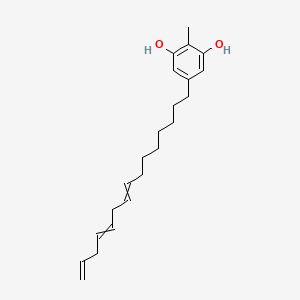
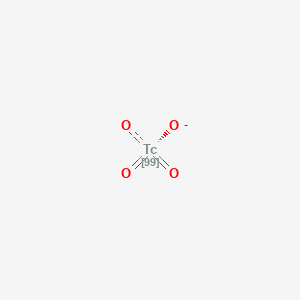
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)
![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)
![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)
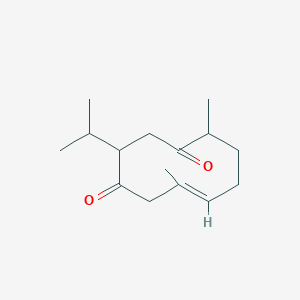
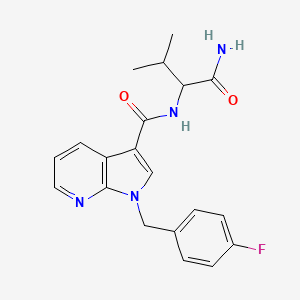
![(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)
